molecular formula C11H9BrN2O3S B12594568 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester CAS No. 646053-44-3

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester

Cat. No.: B12594568
CAS No.: 646053-44-3
M. Wt: 329.17 g/mol
InChI Key: LYLYKUNOKQKNDX-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a sulfonic acid group, an amino group, a bromine atom, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester typically involves multiple steps. One common approach is to start with 2-amino-5-bromopyridine, which undergoes sulfonation to introduce the sulfonic acid group. This intermediate is then esterified with phenol to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom and phenyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromopyridine-5-sulfonic acid: Similar structure but lacks the phenyl ester group.

    5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of a sulfonic acid group.

    5-Bromo-3-pyridinesulfonic acid: Similar structure but lacks the amino group.

Uniqueness

3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenyl ester group, in particular, enhances its versatility in organic synthesis and its potential biological activities.

Properties

CAS No.

646053-44-3

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

phenyl 2-amino-5-bromopyridine-3-sulfonate

InChI

InChI=1S/C11H9BrN2O3S/c12-8-6-10(11(13)14-7-8)18(15,16)17-9-4-2-1-3-5-9/h1-7H,(H2,13,14)

InChI Key

LYLYKUNOKQKNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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